ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate
Description
Ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate is a carbamate derivative featuring a naphthalen-1-yl group, a pyrrolidinylethyl substituent, and a methyl-branched butyl chain. The pyrrolidine ring, a five-membered secondary amine, introduces conformational flexibility and basicity, which may impact intermolecular interactions or pharmacokinetic properties.
Properties
CAS No. |
29473-94-7 |
|---|---|
Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate |
InChI |
InChI=1S/C24H34N2O2/c1-4-28-23(27)25-18-24(19(2)3,14-17-26-15-7-8-16-26)22-13-9-11-20-10-5-6-12-21(20)22/h5-6,9-13,19H,4,7-8,14-18H2,1-3H3,(H,25,27) |
InChI Key |
XIWMPEQIESXBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(CCN1CCCC1)(C2=CC=CC3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine Intermediate
A crucial intermediate is the (R)- or (S)-2-methylpyrrolidine, which is prepared via catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in a mixed ethanol/methanol solvent system at ambient temperature. The catalyst is removed by filtration, and the product is isolated with optical purity of at least 50% ee.
| Step | Reagents/Catalysts | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Hydrogenation | PtO2 or 5% Pt-C | Ethanol/Methanol (2:1 to 3:1 v/v) | Ambient temperature | Optical purity ≥ 50% ee |
| Catalyst removal | Filtration | - | - | - |
This intermediate is then reacted with 2-bromo-6-vinylnaphthalene in tetrahydrofuran (THF) at low temperatures (0 to -20 °C) using n-butyllithium as a base to form the naphthyl-pyrrolidine linkage.
Formation of the Naphthyl-Pyrrolidinylethyl Fragment
The reaction of the l-[2-(6-bromo-naphthalen-2-yl)-ethyl]-(R)-2-methylpyrrolidine with 2H-pyridazin-3-one in the presence of copper(I) chloride catalyst, 8-hydroxyquinoline ligand, and potassium carbonate base in dimethylformamide (DMF) at 100–160 °C under nitrogen atmosphere yields the desired naphthyl-pyrrolidinyl intermediate.
| Step | Reagents/Catalysts | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Coupling | CuCl, 8-hydroxyquinoline, K2CO3 | DMF | 100–160 °C, N2 atmosphere, 10–48 h | Copper catalyst 0.02–1.0 eq; ligand 0.02–2.0 eq |
The organic phase is washed with brine, dried, and concentrated to isolate the product.
Carbamate Formation
The carbamate group is introduced by coupling the amine intermediate with ethyl chloroformate or using carbonyldiimidazole (CDI) as a coupling agent in solvents such as DMF, dichloromethane (DCM), or tetrahydrofuran (THF). A base such as triethylamine or diisopropylethylamine is used to facilitate the reaction at room temperature or slightly elevated temperatures.
| Step | Reagents/Catalysts | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Carbamate coupling | Ethyl chloroformate or CDI, base (Et3N, DIPEA) | DMF, DCM, or THF | Room temperature to mild heating | Base neutralizes HCl byproduct |
Alternative Mechanochemical Synthesis Approaches
Recent advances include mechanochemical synthesis using ball milling techniques for reductive amination and carbamate formation, which offer solvent-free or minimal solvent conditions, shorter reaction times, and environmentally friendly protocols. For example, milling N-Boc-protected amino acids with CDI and NaBH4 or performing reductive amination with aldehydes and NaBH3CN under ball milling conditions has been demonstrated.
| Step | Reagents/Catalysts | Equipment | Conditions | Notes |
|---|---|---|---|---|
| Carbamate formation | CDI, NaBH4 | Ball mill (stainless steel jars and balls) | Milling 10–30 min | Solvent minimal or absent |
| Reductive amination | Aldehyde, NaBH3CN, acetic acid | Ball mill | Milling 60–140 min | Efficient, green chemistry |
Detailed Reaction Sequence Summary
| Step No. | Reaction | Reagents & Catalysts | Solvent | Temperature | Time | Key Outcome |
|---|---|---|---|---|---|---|
| 1 | Hydrogenation of 2-methylpyrroline | PtO2 or 5% Pt-C | Ethanol/Methanol | Ambient | - | (R)- or (S)-2-methylpyrrolidine |
| 2 | Lithiation and coupling with 2-bromo-6-vinylnaphthalene | n-Butyllithium | THF | 0 to -20 °C | - | Naphthyl-pyrrolidine intermediate |
| 3 | Copper-catalyzed coupling with 2H-pyridazin-3-one | CuCl, 8-hydroxyquinoline, K2CO3 | DMF | 100–160 °C | 10–48 h | Extended naphthyl-pyrrolidinyl intermediate |
| 4 | Carbamate formation | Ethyl chloroformate or CDI, base | DMF, DCM, or THF | RT to mild heat | Hours | Final carbamate product |
| 5 | Optional mechanochemical reductive amination | Aldehyde, NaBH3CN, acetic acid | Ball mill | Milling | 60–140 min | Alternative green synthesis |
Research Findings and Optimization Notes
Catalyst Selection: Platinum catalysts provide high stereoselectivity and yield in pyrrolidine synthesis. Copper(I) chloride with 8-hydroxyquinoline ligand is preferred for coupling steps due to high efficiency and mild conditions.
Solvent Effects: Polar aprotic solvents like DMF favor coupling reactions, while alcohol mixtures are optimal for hydrogenation.
Temperature Control: Low temperatures (0 to -20 °C) during lithiation prevent side reactions; elevated temperatures (100–160 °C) are necessary for copper-catalyzed coupling.
Base Equivalents: Using 2–4 equivalents of metal carbonate bases (e.g., cesium carbonate, potassium carbonate) ensures complete reaction and neutralization of acidic byproducts.
Mechanochemical Methods: These offer sustainable alternatives with reduced solvent use and shorter reaction times, suitable for scale-up and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the naphthalene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the naphthalene ring or the carbamate group.
Substitution: Substituted naphthalene or pyrrolidine derivatives.
Scientific Research Applications
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biology: The compound may be used in biological assays to study its effects on various biological pathways.
Materials Science: It can be explored for its potential use in the development of new materials with specific properties.
Industry: The compound may be used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate involves its interaction with specific molecular targets. The naphthalene ring and the pyrrolidine ring may interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group can also play a role in the compound’s activity by forming hydrogen bonds or covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Carbamates vs. Amides
A structurally analogous compound, N-[(2-Methoxyethyl) methylcarbamoyl]-methyl-2-naphthalen-1-ylacetamide (Figure 4 in ), replaces the carbamate with an amide (–N–C(=O)–) and substitutes the pyrrolidinylethyl group with a methoxyethylmethylamine chain. Key differences include:
- Stability : Amides are generally more resistant to hydrolysis than carbamates due to resonance stabilization of the carbonyl group. This may render the amide derivative more suitable for oral administration .
- Synthesis : The amide derivative was synthesized via EDC-mediated coupling (68% yield) , whereas carbamate synthesis often employs phosgene derivatives or carbonyldiimidazole (CDI), which may require stricter conditions.
Table 1: Functional Group Comparison
Heterocyclic Substituents: Pyrrolidine vs. Other Rings
The pyrrolidine ring in the target compound contrasts with six-membered (e.g., piperidine) or four-membered (e.g., azetidine) rings in related molecules. Cremer and Pople’s puckering coordinates () provide a framework to analyze conformational dynamics:
- Piperidine : Prefers chair conformations, offering greater rigidity but reduced flexibility for target engagement.
Table 2: Heterocyclic Ring Properties
| Ring System | Puckering Amplitude (Å) | Common Conformations | Biological Relevance |
|---|---|---|---|
| Pyrrolidine | 0.4–0.6 | Envelope, Twist | Enhanced solubility/basicity |
| Piperidine | 0.1–0.3 | Chair | Rigid binding to flat receptors |
Aromatic Systems: Naphthalene vs. Substituted Arenes
The naphthalen-1-yl group in the target compound provides extended π-conjugation compared to phenyl or substituted benzene rings in analogs. This increases van der Waals interactions but may reduce solubility.
Research Findings and Implications
- Synthetic Feasibility : The amide analog’s 68% yield () suggests efficient coupling methodologies, though carbamate synthesis may require optimization for scalability.
- Conformational Analysis : Pyrrolidine puckering () could be leveraged to fine-tune the target compound’s bioavailability or receptor affinity.
Biological Activity
Ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate, also known by its CAS number 29473-94-7, is a synthetic organic compound characterized by a complex structure that includes a naphthalene ring, a pyrrolidine ring, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H34N2O2, with a molecular weight of 382.5 g/mol. The structural complexity of the compound contributes to its unique biological activities.
| Property | Value |
|---|---|
| CAS Number | 29473-94-7 |
| Molecular Formula | C24H34N2O2 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XIWMPEQIESXBSI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The naphthalene and pyrrolidine moieties are believed to facilitate these interactions through hydrophobic and hydrogen bonding mechanisms.
Potential Targets:
- Receptors : The compound may modulate serotonin and dopamine receptors, which are crucial in neuropharmacology.
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. For instance, studies have shown that derivatives containing the naphthalene ring can demonstrate moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
Given its structural components, there is potential for neuropharmacological applications. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of disorders like depression or anxiety .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various naphthalene derivatives, this compound was tested alongside other compounds. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of compounds containing the pyrrolidine moiety. This compound was assessed for its ability to influence serotonin receptor activity. Preliminary findings indicated a significant modulation effect, warranting further exploration into its therapeutic potential for mood disorders .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate?
- Answer : Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical Design of Experiments (DoE) to optimize yield and minimize trial-and-error. For example:
- Step 1 : Use quantum mechanics (QM) to model reaction pathways and identify energetically favorable intermediates .
- Step 2 : Apply DoE (e.g., factorial designs) to screen variables like temperature, solvent polarity, and catalyst loading .
- Step 3 : Validate computational predictions with small-scale experiments and refine conditions iteratively .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at –20°C to prevent degradation; avoid prolonged storage .
- Disposal : Follow federal/state regulations for carbamate waste, including neutralization before disposal .
Q. Which purification techniques are effective for isolating this compound post-synthesis?
- Answer : Prioritize methods that address its lipophilic naphthalene and pyrrolidine groups:
- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar byproducts.
- Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Membrane Separation : Explore nanofiltration for scalable purification .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound's formation?
- Answer : Combine:
- Quantum Chemical Calculations : Simulate transition states and intermediates (e.g., via Gaussian or ORCA) to map reaction coordinates .
- Molecular Dynamics (MD) : Model solvent effects and steric interactions from the naphthalene group .
- In-Situ Spectroscopy : Validate simulations with real-time FTIR or NMR to track intermediate formation .
Q. How should researchers address contradictory data in kinetic studies of this compound?
- Answer :
- Step 1 : Cross-validate analytical methods (e.g., compare HPLC, LC-MS, and NMR purity assessments) .
- Step 2 : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to identify environmental variables .
- Step 3 : Apply sensitivity analysis to isolate conflicting parameters (e.g., catalyst decomposition vs. side reactions) .
Q. What strategies optimize reaction conditions for high enantiomeric excess in derivatives of this compound?
- Answer :
- DoE Optimization : Use response surface methodology (RSM) to balance temperature, chiral catalyst loading, and solvent polarity .
- Reactor Design : Implement microfluidic reactors for precise control of mixing and residence time .
- CFD Modeling : Predict mass transfer limitations in scaled-up systems .
Q. How can the compound's stability under varying pH and temperature conditions be systematically evaluated?
- Answer :
- Accelerated Aging Studies : Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks. Monitor degradation via:
| Condition | Analytical Method | Key Metrics |
|---|---|---|
| Acidic (pH 3) | HPLC-UV | Peak area loss |
| High Temp (60°C) | NMR | Structural shifts |
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Answer :
- Mass Transfer Limitations : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors .
- Exothermicity : Implement jacketed reactors with real-time temperature control to prevent thermal runaway .
- Scale-Down Models : Validate pilot-scale conditions using high-throughput screening platforms .
Q. How can machine learning enhance predictive modeling of this compound's physicochemical properties?
- Answer :
- Data Curation : Compile experimental datasets (e.g., solubility, logP) from analogous carbamates .
- Algorithm Selection : Train gradient-boosted trees (XGBoost) or neural networks on QM-derived descriptors (e.g., HOMO/LUMO energies) .
- Validation : Compare predictions with experimental measurements for iterative model refinement .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
